molecular formula C12H11N5O4 B11786532 2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid

2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid

Cat. No.: B11786532
M. Wt: 289.25 g/mol
InChI Key: UNZYLGQDPHWNMN-UHFFFAOYSA-N
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Description

2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an oxadiazole ring, a triazolopyridine core, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid typically involves multi-step organic reactions The process begins with the preparation of the oxadiazole ring, followed by the formation of the triazolopyridine core

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance yield and purity. The process is optimized to minimize by-products and ensure scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the oxadiazole ring.

    Reduction: Reduction reactions can target the oxo group in the triazolopyridine core.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid
  • 2-(7-(3-Propyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid

Uniqueness

The uniqueness of 2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H11N5O4

Molecular Weight

289.25 g/mol

IUPAC Name

2-[7-(3-ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetic acid

InChI

InChI=1S/C12H11N5O4/c1-2-8-13-11(21-15-8)7-3-4-16-9(5-7)14-17(12(16)20)6-10(18)19/h3-5H,2,6H2,1H3,(H,18,19)

InChI Key

UNZYLGQDPHWNMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CC(=O)O

Origin of Product

United States

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